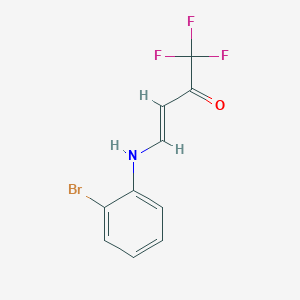

4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one, also known as 4-BPA-TFB, is an organic compound with a wide range of applications in scientific research. It is a derivative of 2-bromophenylalanine and a member of the trifluorobut-3-en-2-one family. This compound has been used in a variety of scientific research applications, including as a model compound for drug development, as a fluorescent dye, and as a building block for organic synthesis.

Scientific Research Applications

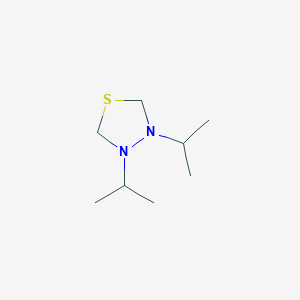

Synthesis of Heterocyclic Compounds

4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones, derived from compounds related to 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one, are utilized in the synthesis of pyrroles and other bicyclic heteroaromatics. These compounds, obtained through cyclization processes, feature trifluoromethyl substitution and are significant in various chemical syntheses (Andrew & Mellor, 2000).

Cycloaddition and Cross-Coupling Reactions

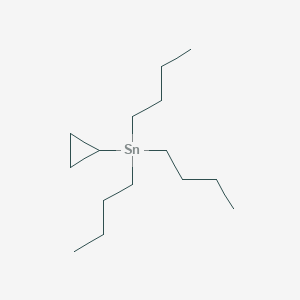

The compound and its variants participate in cycloaddition reactions with conjugated dienes, yielding cycloadducts. These cycloadducts, especially those derived from halogenated trifluorobut-3-yn-2-ones, are significant in cross-coupling reactions with organozinc compounds, indicating their role in complex chemical syntheses (Koldobskii et al., 2009).

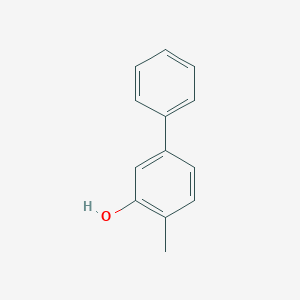

Synthesis of Donor–Acceptor Cyclopropanes

4-Aryl-3-bromo-1,1,1-trifluorobut-3-en-2-ones are used in the synthesis of diethyl 2-aryl-3-(trifluoroacetyl)cyclopropane-1,1-dicarboxylates. These products represent a family of donor–acceptor cyclopropanes, serving as crucial precursors for various cycloaddition reactions. The reactions are notable for their mild conditions and quick completion, especially when compared to their fluorine-free counterparts (Romanov et al., 2020).

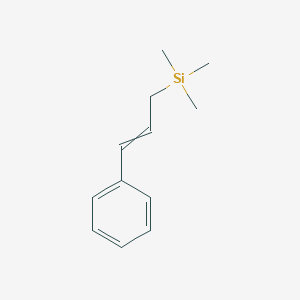

Copolymerization Processes

Compounds related to 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one are used in copolymerization processes. For instance, the radical copolymerization of vinylidene fluoride with bromofluorinated alkenes like 4-bromo-1,1,2-trifluorobut-1-ene leads to the formation of bromo-containing poly(vinylidene fluoride)s. These materials are important for further chemical modifications, including elimination or nucleophilic substitution reactions, showcasing the compound's role in creating functional polymers (Guiot et al., 2005).

properties

IUPAC Name |

(E)-4-(2-bromoanilino)-1,1,1-trifluorobut-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO/c11-7-3-1-2-4-8(7)15-6-5-9(16)10(12,13)14/h1-6,15H/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHNWWMBECUQCJ-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/C=C/C(=O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)